N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride

Catalog No.
S14026206
CAS No.
M.F
C9H15Cl3N2O2S2
M. Wt
353.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}et...

Product Name

N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride

IUPAC Name

N-[2-[2-(2,5-dichlorothiophen-3-yl)ethylamino]ethyl]methanesulfonamide;hydrochloride

Molecular Formula

C9H15Cl3N2O2S2

Molecular Weight

353.7 g/mol

InChI

InChI=1S/C9H14Cl2N2O2S2.ClH/c1-17(14,15)13-5-4-12-3-2-7-6-8(10)16-9(7)11;/h6,12-13H,2-5H2,1H3;1H

InChI Key

XRGRHPPGNCGJCY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCNCCC1=C(SC(=C1)Cl)Cl.Cl

N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride is a chemical compound with the CAS number 2680530-82-7. It features a complex structure characterized by a thiophene ring substituted with chlorine atoms, an ethylamino group, and a methanesulfonamide moiety. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties that may influence biological activity.

The chemical reactivity of N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride can be attributed to the presence of the amino and sulfonamide functional groups. These groups can participate in various nucleophilic substitution reactions, allowing for modifications that could enhance its therapeutic properties. For example, reactions with electrophiles may lead to the formation of more complex derivatives that could exhibit improved efficacy or selectivity in biological systems.

Preliminary studies suggest that N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride may exhibit significant biological activity. Its structure allows for interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Such interactions could potentially lead to therapeutic effects in conditions such as cancer or inflammation, although specific mechanisms of action require further investigation.

The synthesis of N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride typically involves several steps:

  • Formation of the Thiophene Derivative: The starting material, 2,5-dichlorothiophene, is reacted with an appropriate ethylamine under controlled conditions.
  • Introduction of the Methanesulfonamide Group: The resulting intermediate undergoes sulfonamidation using methanesulfonyl chloride in the presence of a base to facilitate the reaction.
  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity level.

These methods can be refined to optimize yield and purity for pharmaceutical applications.

N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases.
  • Biological Research: To study enzyme interactions and cellular pathways.
  • Material Science: In developing new materials with specific electronic or optical properties due to its unique structure.

Interaction studies have indicated that N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride may bind to various biological macromolecules. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics, as they provide insights into how the compound modulates biological functions. Ongoing research aims to elucidate these interactions further, which could inform its therapeutic potential and safety profile.

Several compounds share structural similarities with N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]methoxy}amine hydrochlorideContains a methoxy group instead of a hydroxyl groupDifferent solubility and reactivity profiles
2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-amineLacks the hydroxyl groupPotentially different biological activity due to absence of hydroxyl functionality
4-Amino-N-(2-{[2-(4-chlorophenyl)ethyl]amino}ethyl)benzenesulfonamideSimilar sulfonamide structure but different aromatic substitutionsMay exhibit distinct pharmacological properties

Uniqueness: The combination of a thiophene ring with dichloro substitutions and both amino and sulfonamide functionalities distinguishes N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride from other similar compounds. This unique structural arrangement enhances its reactivity and interaction capabilities within biological systems, making it a valuable candidate for further research in medicinal chemistry.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

351.964053 g/mol

Monoisotopic Mass

351.964053 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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